molecular formula C8H4F2INOS B12287995 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole

6-(Difluoromethoxy)-2-iodobenzo[d]thiazole

Katalognummer: B12287995
Molekulargewicht: 327.09 g/mol
InChI-Schlüssel: VVCUIJYFKAOULP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethoxy)-2-iodobenzo[d]thiazole is a heterocyclic compound that contains a thiazole ring substituted with difluoromethoxy and iodine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-iodobenzo[d]thiazole with difluoromethyl ether under specific conditions to achieve the desired substitution . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Difluoromethoxy)-2-iodobenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, with conditions involving a base and a polar aprotic solvent.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzo[d]thiazole derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-(Difluoromethoxy)-2-iodobenzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in studies involving biological systems, helping to elucidate the function of specific proteins or pathways.

Wirkmechanismus

The mechanism of action of 6-(Difluoromethoxy)-2-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the iodine atom can facilitate interactions with specific amino acid residues in the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-6-(difluoromethoxy)benzo[d]thiazole
  • 6-(Difluoromethoxy)-2-bromobenzo[d]thiazole
  • 6-(Difluoromethoxy)-2-fluorobenzo[d]thiazole

Uniqueness

6-(Difluoromethoxy)-2-iodobenzo[d]thiazole is unique due to the presence of both the difluoromethoxy and iodine substituents. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom provides a handle for further functionalization through coupling reactions.

Eigenschaften

Molekularformel

C8H4F2INOS

Molekulargewicht

327.09 g/mol

IUPAC-Name

6-(difluoromethoxy)-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C8H4F2INOS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H

InChI-Schlüssel

VVCUIJYFKAOULP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1OC(F)F)SC(=N2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.